molecular formula C17H19BrO3 B4990602 1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene

1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene

Cat. No.: B4990602
M. Wt: 351.2 g/mol
InChI Key: YYFNAVJJFGYTHE-UHFFFAOYSA-N
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Description

1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 3-(3-ethoxyphenoxy)propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene can be synthesized through a multi-step process. One common method involves the reaction of 3-ethoxyphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 3-(3-ethoxyphenoxy)propyl bromide. This intermediate is then reacted with 1-bromo-3-hydroxybenzene under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium or potassium salts of the nucleophiles, and the reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: The major product is the hydrogenated benzene derivative.

Scientific Research Applications

1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the ethoxy group is oxidized through a series of electron transfer steps involving the oxidizing agent. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene can be compared with other similar compounds such as:

    1-bromo-3-(3-ethoxyphenoxy)benzene: Lacks the propoxy group, leading to different reactivity and applications.

    1-bromo-3-(3-methoxyphenoxy)propoxybenzene: Contains a methoxy group instead of an ethoxy group, which can affect its chemical properties and reactivity.

    1-bromo-3-(3-phenoxy)propoxybenzene:

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO3/c1-2-19-16-8-4-9-17(13-16)21-11-5-10-20-15-7-3-6-14(18)12-15/h3-4,6-9,12-13H,2,5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFNAVJJFGYTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCOC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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